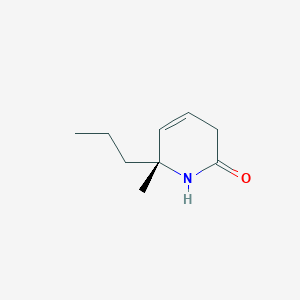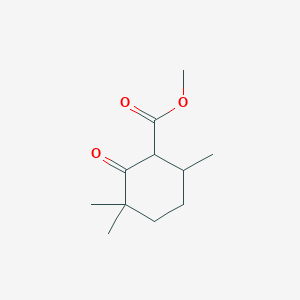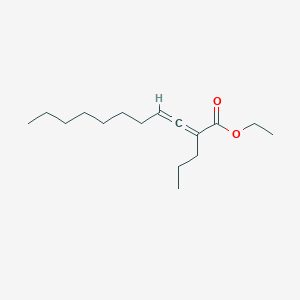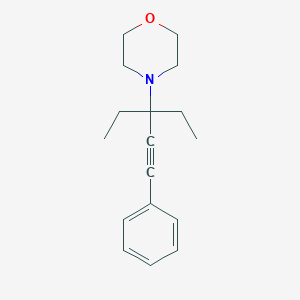
Morpholine, 4-(1,1-diethyl-3-phenyl-2-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(1,1-diethyl-3-phenyl-2-propynyl)- is a chemical compound that belongs to the morpholine family. Morpholine itself is a heterocyclic amine with both amine and ether functional groups. The compound 4-(1,1-diethyl-3-phenyl-2-propynyl)-morpholine is characterized by the presence of a phenyl group and a propynyl group attached to the morpholine ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives, including 4-(1,1-diethyl-3-phenyl-2-propynyl)-morpholine, typically involves the reaction of morpholine with appropriate alkylating agents. One common method involves the use of 1,1-diethyl-3-phenyl-2-propynyl chloride as the alkylating agent, which reacts with morpholine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of morpholine derivatives often involves large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. In continuous flow processes, the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient and scalable production. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(1,1-diethyl-3-phenyl-2-propynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyl or phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Morpholine, 4-(1,1-diethyl-3-phenyl-2-propynyl)- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of morpholine, 4-(1,1-diethyl-3-phenyl-2-propynyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound with a simpler structure, lacking the phenyl and propynyl groups.
4-Phenylmorpholine: A derivative with a phenyl group attached to the morpholine ring.
4-(2-Methyl-1-propenyl)morpholine: A derivative with a propenyl group attached to the morpholine ring.
Uniqueness
Morpholine, 4-(1,1-diethyl-3-phenyl-2-propynyl)- is unique due to the presence of both phenyl and propynyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
835654-23-4 |
|---|---|
Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
4-(3-ethyl-1-phenylpent-1-yn-3-yl)morpholine |
InChI |
InChI=1S/C17H23NO/c1-3-17(4-2,18-12-14-19-15-13-18)11-10-16-8-6-5-7-9-16/h5-9H,3-4,12-15H2,1-2H3 |
InChI Key |
HYJDRHDALJSPLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#CC1=CC=CC=C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 3-(1-methyl-1H-imidazol-4-yl)-9-phenyl-8-[4-[[4-[5-(2-pyrazinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-](/img/structure/B14183625.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B14183630.png)
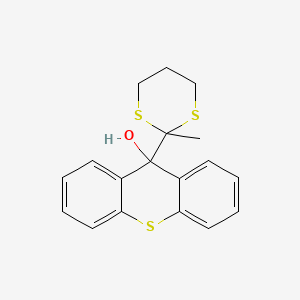
![{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol](/img/structure/B14183639.png)
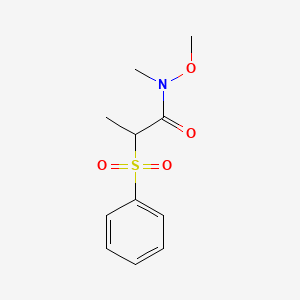

![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
![2-Pyrimidinamine, 4-(6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14183659.png)

